molecular formula C10H9FN2S B13979617 5-(4-Fluorophenyl)-4-methyl-2-thiazolamine

5-(4-Fluorophenyl)-4-methyl-2-thiazolamine

Cat. No.: B13979617
M. Wt: 208.26 g/mol
InChI Key: RBWOZHWFAYYBQE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-methyl-2-thiazolamine is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-methyl-2-thiazolamine typically involves the reaction of 4-fluoroaniline with α-bromoacetone to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-methyl-2-thiazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-4-methyl-2-thiazolamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-methyl-2-thiazolamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-4-methyl-2-thiazolamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)

InChI Key

RBWOZHWFAYYBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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